molecular formula C17H16N4O3 B11468031 3-(Furan-2-yl)-5-(2-methoxyethyl)-4-(pyridin-3-yl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one

3-(Furan-2-yl)-5-(2-methoxyethyl)-4-(pyridin-3-yl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one

Cat. No.: B11468031
M. Wt: 324.33 g/mol
InChI Key: ILORLNGASIYICK-UHFFFAOYSA-N
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Description

3-(Furan-2-yl)-5-(2-methoxyethyl)-4-(pyridin-3-yl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one: is a complex organic compound that features a unique structure combining furan, pyridine, and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Furan-2-yl)-5-(2-methoxyethyl)-4-(pyridin-3-yl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and pyridine intermediates, followed by their coupling with a pyrazole derivative under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound is susceptible to substitution reactions, where functional groups can be replaced by other groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets and its effects on cellular processes.

Medicine: The compound is of interest in medicinal chemistry for its potential therapeutic properties. Research may explore its efficacy as a drug candidate for various diseases.

Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as conductivity, stability, and reactivity.

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)-5-(2-methoxyethyl)-4-(pyridin-3-yl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact mechanism depends on the context of its application, whether in biological systems or chemical processes.

Comparison with Similar Compounds

    Ethyl 3-(furan-2-yl)propionate: This compound shares the furan ring but differs in its overall structure and functional groups.

    Disilane-bridged architectures: These compounds feature silicon-silicon bonds and have unique electronic properties compared to carbon-based compounds.

Uniqueness: The uniqueness of 3-(Furan-2-yl)-5-(2-methoxyethyl)-4-(pyridin-3-yl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one lies in its combination of multiple heterocyclic rings, which imparts distinct chemical and physical properties. This structural complexity allows for diverse applications and makes it a valuable compound for research and development.

Properties

Molecular Formula

C17H16N4O3

Molecular Weight

324.33 g/mol

IUPAC Name

3-(furan-2-yl)-5-(2-methoxyethyl)-4-pyridin-3-yl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C17H16N4O3/c1-23-9-7-21-16(11-4-2-6-18-10-11)13-14(12-5-3-8-24-12)19-20-15(13)17(21)22/h2-6,8,10,16H,7,9H2,1H3,(H,19,20)

InChI Key

ILORLNGASIYICK-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(C2=C(NN=C2C1=O)C3=CC=CO3)C4=CN=CC=C4

Origin of Product

United States

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